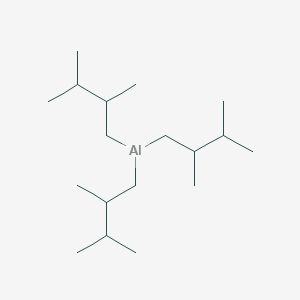
Tris(2,3-dimethylbutyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,3-dimethylbutyl)alumane is an organoaluminum compound with the molecular formula Al(C6H13)3 It is a derivative of aluminum where the metal is bonded to three 2,3-dimethylbutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,3-dimethylbutyl)alumane typically involves the reaction of aluminum trichloride with 2,3-dimethylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The general reaction scheme is as follows:
AlCl3+3LiC6H13→Al(C6H13)3+3LiCl
The reaction is usually performed in a solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,3-dimethylbutyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The 2,3-dimethylbutyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reduction: Hydrogen gas or other reducing agents can facilitate reduction reactions.
Substitution: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxides and various organic by-products.
Reduction: Reduced aluminum species and corresponding organic products.
Substitution: New organoaluminum compounds with different ligands.
Applications De Recherche Scientifique
Tris(2,3-dimethylbutyl)alumane has several applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.
Materials Science: The compound is explored for its potential in the synthesis of advanced materials, including nanomaterials and composites.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Tris(2,3-dimethylbutyl)alumane involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center can act as a Lewis acid, accepting electron pairs from nucleophiles and promoting reactions such as polymerization and substitution. The 2,3-dimethylbutyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,2-dimethylbutyl)alumane
- Tris(2,3-dimethylpentyl)alumane
- Tris(2,3-dimethylhexyl)alumane
Uniqueness
Tris(2,3-dimethylbutyl)alumane is unique due to the specific arrangement of its alkyl groups, which provides distinct steric and electronic properties. This uniqueness can result in different reactivity and selectivity compared to other similar compounds, making it valuable for specific applications in catalysis and materials science.
Propriétés
Numéro CAS |
64043-87-4 |
|---|---|
Formule moléculaire |
C18H39Al |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
tris(2,3-dimethylbutyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-5(2)6(3)4;/h3*5-6H,1H2,2-4H3; |
Clé InChI |
SSEXLBWMXFFGTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C[Al](CC(C)C(C)C)CC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
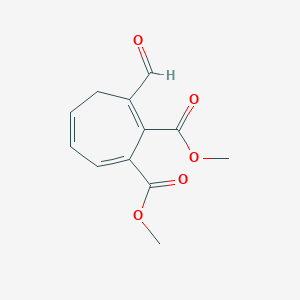
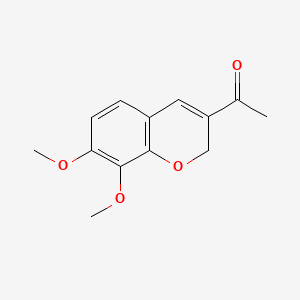
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)
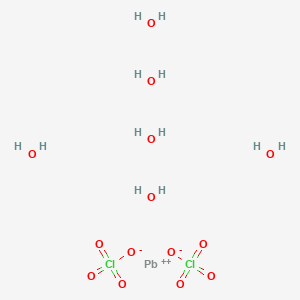
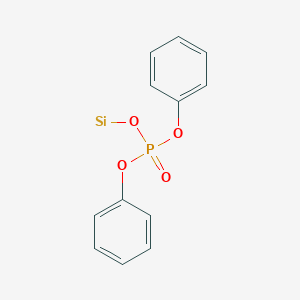
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
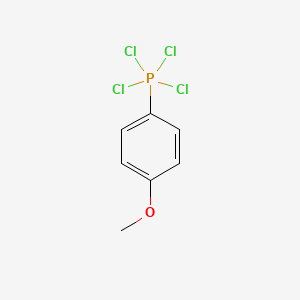
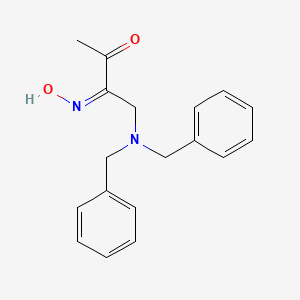
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
